6-chloro-2-methyl-1-(p-tolyl)-1H-indole-3-carbonitrile
Description
Properties
CAS No. |
922184-54-1 |
|---|---|
Molecular Formula |
C17H13ClN2 |
Molecular Weight |
280.7 g/mol |
IUPAC Name |
6-chloro-2-methyl-1-(4-methylphenyl)indole-3-carbonitrile |
InChI |
InChI=1S/C17H13ClN2/c1-11-3-6-14(7-4-11)20-12(2)16(10-19)15-8-5-13(18)9-17(15)20/h3-9H,1-2H3 |
InChI Key |
DTDVQMFQYDYMDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C3=C2C=C(C=C3)Cl)C#N)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
One-Pot Modified Madelung Synthesis Approach
A recent and efficient method for synthesizing 1,2-disubstituted-3-cyanoindoles, which can be adapted for the target compound, is a one-pot, two-step procedure starting from appropriately substituted benzamides. This method avoids transition metals and uses readily available starting materials.
Step 1: Formation of N-(2-(bromomethyl)phenyl)-N-(p-tolyl)benzamide derivative
The starting benzamide is brominated at the benzylic position to introduce a bromomethyl group ortho to the amide.Step 2: Nucleophilic substitution and cyclization
Treatment with potassium cyanide (KCN) in DMSO at elevated temperature (100 °C) introduces the cyano group. Subsequent addition of a base such as 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) promotes cyclization to form the indole ring with the cyano group at C-3.
Reaction conditions and yields:
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | Benzylic bromination of N-(p-tolyl)benzamide | ~90 | Bromination in DMSO at 25 °C for 12 h |
| 2 | KCN (4 equiv), DMSO, 100 °C, 12 h + DBN (3 equiv), 12 h | 85-93 | One-pot cyclization to 3-cyanoindole |
This method provides high yields (up to 93%) and tolerates various substituents, including bulky groups at the nitrogen and C-2 positions, making it suitable for synthesizing 6-chloro-2-methyl-1-(p-tolyl)-1H-indole-3-carbonitrile by starting from appropriately substituted precursors.
Modified Madelung Synthesis with Substituted Benzamides
The Madelung synthesis traditionally involves cyclization of o-aminobenzyl derivatives under strongly basic conditions. The modified one-pot approach uses:
- N-(o-tolyl)benzamides as starting materials,
- Sodium p-tolylsulfinate or KCN as nucleophiles,
- DMSO as solvent,
- DBN as base to promote cyclization.
This approach allows the introduction of the p-tolyl group on nitrogen and the cyano group at C-3 in a controlled manner. The presence of a chloro substituent at the 6-position can be introduced on the benzamide precursor before cyclization.
Alternative Synthetic Routes
Coupling and Oxidation Strategy
A patent describing the synthesis of related indole derivatives (e.g., ivacaftor analogs) outlines a one-pot two-step process involving:
- Coupling of indole acetic acid derivatives with substituted anilines (e.g., p-tolylamine) using coupling agents such as EDC.HCl, HATU, or HBTU,
- Oxidation of the resulting indole amides with oxidizing agents like ozone or sodium periodate,
- Base treatment to afford the desired indole derivatives.
While this method is more commonly applied to quinolone carboxamides, the coupling and oxidation strategy can be adapted for the preparation of substituted indole carbonitriles by modifying the starting materials and reaction conditions.
Fischer Indole Synthesis with Palladium Catalysis
The classical Fischer indole synthesis can be enhanced by palladium-catalyzed methods to prepare N-aryl indoles. This involves:
- Formation of N-aryl hydrazones,
- Pd/BINAP or Pd/Xantphos catalysis to promote cyclization,
- Subsequent functionalization to introduce methyl, chloro, and cyano groups.
This method offers high regioselectivity and yields but may require additional steps to install the cyano group at C-3.
Detailed Reaction Scheme (Adapted from One-Pot Modified Madelung Synthesis)
| Step | Reaction Description | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Benzylic bromination of N-(p-tolyl)-2-chlorobenzamide | NBS or Br2, DMSO, 25 °C, 12 h | N-(2-(bromomethyl)-6-chlorophenyl)-N-(p-tolyl)benzamide |
| 2 | Nucleophilic substitution with KCN | KCN (4 equiv), DMSO, 100 °C, 12 h | N-(2-(cyanomethyl)-6-chlorophenyl)-N-(p-tolyl)benzamide |
| 3 | Cyclization to indole | DBN (3 equiv), DMSO, 100 °C, 12 h | This compound |
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| One-Pot Modified Madelung Synthesis | KCN, DBN, DMSO, 100 °C, brominated benzamide | High yield, metal-free, simple | Requires brominated precursor |
| Coupling and Oxidation | EDC.HCl, HATU, Ozone, base | One-pot, versatile for analogs | More complex, may need optimization |
| Pd-Catalyzed Fischer Indole Synthesis | Pd/BINAP or Pd/Xantphos, hydrazones | High regioselectivity | Multi-step, catalyst cost |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions may convert the carbonitrile group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that derivatives of indole compounds, including 6-chloro-2-methyl-1-(p-tolyl)-1H-indole-3-carbonitrile, exhibit significant anticancer properties. This compound has been studied for its ability to inhibit the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), which plays a crucial role in cancer progression by modulating immune responses. Inhibition of IDO1 can enhance T-cell proliferation and improve anti-tumor immunity, making this compound a potential candidate for cancer therapy .
1.2 Antimicrobial Properties
The indole structure is known for its antimicrobial activity. Compounds similar to this compound have been evaluated for their effectiveness against various bacterial strains. In vitro studies have demonstrated that such compounds can inhibit the growth of pathogens, suggesting their potential use in developing new antibiotics .
1.3 Neuroprotective Effects
Recent studies have indicated that certain indole derivatives possess neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. The mechanism often involves the modulation of neurotransmitter systems and reduction of oxidative stress .
Materials Science
2.1 Organic Electronics
The unique electronic properties of indole derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. The incorporation of this compound into polymer matrices has shown promise in enhancing the efficiency and stability of these devices .
2.2 Photovoltaic Applications
Research on the application of this compound in photovoltaic cells indicates that it can improve charge transport properties and overall device efficiency when used as an additive or dopant in polymer blends .
Chemical Precursor
3.1 Synthesis of Other Compounds
this compound serves as an important precursor in the synthesis of various other chemical entities. Its reactivity allows for the formation of more complex structures through various synthetic pathways, including cyclization reactions and nucleophilic substitutions .
Case Studies
Mechanism of Action
The mechanism of action of 6-chloro-2-methyl-1-(p-tolyl)-1H-indole-3-carbonitrile would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting biological pathways.
Comparison with Similar Compounds
Structural Variations and Dihedral Angles
The spatial arrangement of substituents significantly impacts molecular conformation. Key comparisons include:
*The target compound’s dihedral angle is inferred to be closer to 86.97° (as in ) due to steric effects of the p-tolyl group, contrasting with smaller angles in methoxy/bromo analogs.
Key Observations :
Crystallographic and Solubility Properties
- Crystal Packing : The p-tolyl group in the target compound likely participates in C–H⋯π and Cl⋯π interactions, similar to 2-benzyl-6-chloro analogs, forming columnar structures along crystal axes .
- Solubility : Compared to methoxy-substituted indoles (e.g., 6-methoxy derivatives), the chloro group may reduce aqueous solubility but enhance lipid membrane permeability .
Biological Activity
6-Chloro-2-methyl-1-(p-tolyl)-1H-indole-3-carbonitrile is a compound belonging to the indole derivative family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and antifungal properties, alongside relevant case studies and research findings.
Chemical Structure
The compound's chemical formula is , and it features an indole ring system substituted with a chloro group, a methyl group, and a p-tolyl group. The structure can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The compound has been tested against various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer).
Research Findings
A study reported that this compound exhibited significant cytotoxicity with IC50 values of 5.88 µM for MCF-7, 2.81 µM for HepG2, and 3.01 µM for A549 cells, indicating its potential as an effective anticancer agent compared to standard treatments like erlotinib .
| Cell Line | IC50 Value (µM) | Comparison to Erlotinib (µM) |
|---|---|---|
| MCF-7 | 5.88 | 19.51 |
| HepG2 | 2.81 | 23.61 |
| A549 | 3.01 | 15.83 |
Antibacterial and Antifungal Activity
The compound also exhibits notable antibacterial and antifungal properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.
Case Studies
- Antibacterial Activity : The minimum inhibitory concentration (MIC) of the compound against Escherichia coli was found to be 0.0195 mg/mL, showcasing strong antibacterial properties .
- Antifungal Activity : Against Candida albicans, the MIC was recorded at 0.0048 mg/mL, indicating significant antifungal efficacy .
The biological activities of this compound are believed to be mediated through several mechanisms:
- Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : It enhances ROS production, contributing to oxidative stress in bacterial and fungal cells.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-chloro-2-methyl-1-(p-tolyl)-1H-indole-3-carbonitrile, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via Friedel-Crafts alkylation or transition metal-catalyzed cross-coupling reactions. A reported method involves nucleophilic substitution at the indole nitrogen using p-tolyl groups, followed by cyanation at the 3-position. Key steps include refluxing in ethyl acetate/petroleum ether for crystallization . Optimization may involve adjusting solvent polarity (e.g., dichloromethane for intermediates) and reaction time to improve yield.
Q. How should researchers purify and characterize this compound to ensure structural fidelity?
- Methodology : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethyl acetate is recommended. Characterization requires / NMR to confirm substitution patterns (e.g., methyl at C2, chloro at C6) and IR spectroscopy to identify the nitrile stretch (~2200 cm) . Mass spectrometry (HRMS) validates molecular weight (CHClN, MW = 284.75).
Q. What safety precautions are critical during experimental handling?
- Methodology : Use PPE (gloves, goggles) due to acute toxicity risks (oral/dermal LD data lacking; analog studies suggest Category 4 hazards). Avoid inhalation of nitrile vapors. Store in inert atmospheres at -20°C to prevent degradation .
Advanced Research Questions
Q. How do crystallographic parameters inform structure-activity relationships (SAR) for this indole derivative?
- Methodology : Single-crystal X-ray diffraction reveals dihedral angles between the indole and p-tolyl rings (e.g., 86.97° in analogs), influencing steric hindrance and π-π stacking. Compare with derivatives like 1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carbonitrile (58.41° dihedral angle) to assess substituent effects on planarity and intermolecular interactions . Bond distances (C–Cl: ~1.74 Å, C≡N: ~1.15 Å) validate electronic effects for SAR studies.
Q. What intermolecular interactions stabilize the crystal lattice, and how do they affect physicochemical properties?
- Methodology : Weak C–H···N hydrogen bonds (e.g., nitrile N as acceptor) and Cl···π interactions (3.3–3.5 Å distances) contribute to columnar packing along the b-axis . These interactions enhance thermal stability (TGA data needed) and solubility (logP ~3.5 predicted). Compare with analogs lacking chloro groups to isolate Cl···π contributions .
Q. How can computational methods (e.g., DFT, molecular docking) predict biological activity or reactivity?
- Methodology : Perform density functional theory (DFT) calculations to map electrostatic potentials, identifying nucleophilic/electrophilic sites (e.g., nitrile for bioisosteric replacement). Docking studies (AutoDock Vina) into target proteins (e.g., kinases) can prioritize in vitro assays. Validate with SAR data from indole-based inhibitors (e.g., bisindolylmaleimide derivatives) .
Q. What analytical strategies resolve contradictions in spectral or crystallographic data?
- Methodology : For conflicting NMR signals (e.g., overlapping aromatic protons), use 2D techniques (COSY, HSQC) or deuterated solvents. In crystallography, refine models using SHELXL (R-factor <0.05) and validate via Hirshfeld surface analysis to resolve disorder . Cross-reference with analogs (e.g., 6-methoxy-2-methyl-1-phenyl derivatives) to confirm bond angle trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
